molecular formula C5H8O5 B1217692 (S)-2-Hydroxy-2-methylsuccinic acid CAS No. 6236-09-5

(S)-2-Hydroxy-2-methylsuccinic acid

Cat. No. B1217692
Key on ui cas rn: 6236-09-5
M. Wt: 148.11 g/mol
InChI Key: XFTRTWQBIOMVPK-YFKPBYRVSA-N
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Patent
US06664417B2

Procedure details

isomerizing citraconic acid to itaconic acid in an aqueous solution at a first temperature of about 140° C. to 200° C., which produces citramalic acid and mesaconic acid as by-products;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])/[C:2](=[CH:4]\[C:5]([OH:7])=[O:6])/[CH3:3].[C:10]([OH:18])(=[O:17])[C:11]([CH2:13][C:14]([OH:16])=[O:15])=[CH2:12]>>[C:5]([OH:7])(=[O:6])[CH2:4][C:2]([C:1]([OH:9])=[O:8])([OH:15])[CH3:3].[C:10]([OH:18])(=[O:17])/[C:11](=[CH:13]/[C:14]([OH:16])=[O:15])/[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C(\C)=C/C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a first temperature of about 140° C. to 200° C., which

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)(O)C(=O)O)(=O)O
Name
Type
product
Smiles
C(\C(\C)=C\C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06664417B2

Procedure details

isomerizing citraconic acid to itaconic acid in an aqueous solution at a first temperature of about 140° C. to 200° C., which produces citramalic acid and mesaconic acid as by-products;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])/[C:2](=[CH:4]\[C:5]([OH:7])=[O:6])/[CH3:3].[C:10]([OH:18])(=[O:17])[C:11]([CH2:13][C:14]([OH:16])=[O:15])=[CH2:12]>>[C:5]([OH:7])(=[O:6])[CH2:4][C:2]([C:1]([OH:9])=[O:8])([OH:15])[CH3:3].[C:10]([OH:18])(=[O:17])/[C:11](=[CH:13]/[C:14]([OH:16])=[O:15])/[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C(\C)=C/C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a first temperature of about 140° C. to 200° C., which

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)(O)C(=O)O)(=O)O
Name
Type
product
Smiles
C(\C(\C)=C\C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06664417B2

Procedure details

isomerizing citraconic acid to itaconic acid in an aqueous solution at a first temperature of about 140° C. to 200° C., which produces citramalic acid and mesaconic acid as by-products;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])/[C:2](=[CH:4]\[C:5]([OH:7])=[O:6])/[CH3:3].[C:10]([OH:18])(=[O:17])[C:11]([CH2:13][C:14]([OH:16])=[O:15])=[CH2:12]>>[C:5]([OH:7])(=[O:6])[CH2:4][C:2]([C:1]([OH:9])=[O:8])([OH:15])[CH3:3].[C:10]([OH:18])(=[O:17])/[C:11](=[CH:13]/[C:14]([OH:16])=[O:15])/[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C(\C)=C/C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a first temperature of about 140° C. to 200° C., which

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)(O)C(=O)O)(=O)O
Name
Type
product
Smiles
C(\C(\C)=C\C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06664417B2

Procedure details

isomerizing citraconic acid to itaconic acid in an aqueous solution at a first temperature of about 140° C. to 200° C., which produces citramalic acid and mesaconic acid as by-products;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])/[C:2](=[CH:4]\[C:5]([OH:7])=[O:6])/[CH3:3].[C:10]([OH:18])(=[O:17])[C:11]([CH2:13][C:14]([OH:16])=[O:15])=[CH2:12]>>[C:5]([OH:7])(=[O:6])[CH2:4][C:2]([C:1]([OH:9])=[O:8])([OH:15])[CH3:3].[C:10]([OH:18])(=[O:17])/[C:11](=[CH:13]/[C:14]([OH:16])=[O:15])/[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C(\C)=C/C(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a first temperature of about 140° C. to 200° C., which

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)(O)C(=O)O)(=O)O
Name
Type
product
Smiles
C(\C(\C)=C\C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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